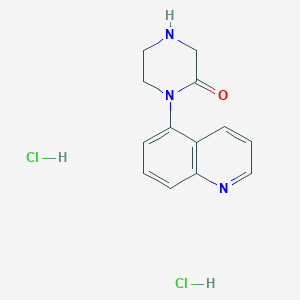
1-(Quinolin-5-yl)piperazin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-5-yl)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula C13H13N3O2HCl It is a derivative of piperazine and quinoline, which are both significant in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinolin-5-yl)piperazin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Quinolin-5-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction could produce piperazine derivatives with altered functional groups.
Scientific Research Applications
1-(Quinolin-5-yl)piperazin-2-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Quinolin-5-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to altered cellular processes. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride: Similar in structure but with an isoquinoline moiety.
4-Hydroxy-2-quinolones: These compounds share the quinoline core and have significant biological activities.
5-(4-Substituted piperazin-1-yl)quinolin-2(1H)-one derivatives: These are designed as chitin synthase inhibitors and antifungal agents.
Uniqueness
1-(Quinolin-5-yl)piperazin-2-one dihydrochloride is unique due to its specific combination of the quinoline and piperazine moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H15Cl2N3O |
|---|---|
Molecular Weight |
300.18 g/mol |
IUPAC Name |
1-quinolin-5-ylpiperazin-2-one;dihydrochloride |
InChI |
InChI=1S/C13H13N3O.2ClH/c17-13-9-14-7-8-16(13)12-5-1-4-11-10(12)3-2-6-15-11;;/h1-6,14H,7-9H2;2*1H |
InChI Key |
LYWWOCRHFXXKSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC3=C2C=CC=N3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14872462.png)

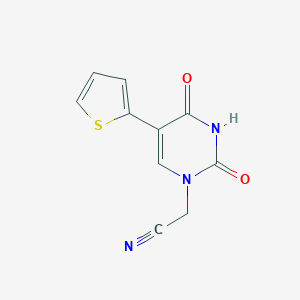
![2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B14872483.png)
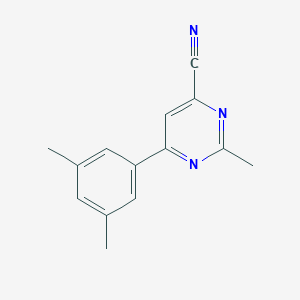
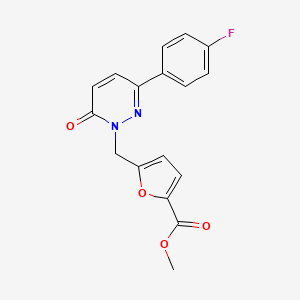
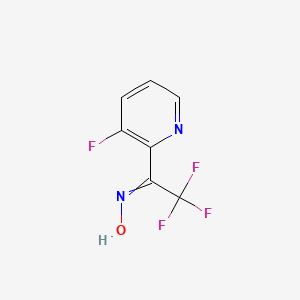
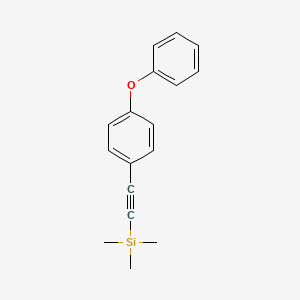

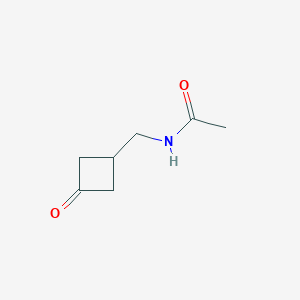
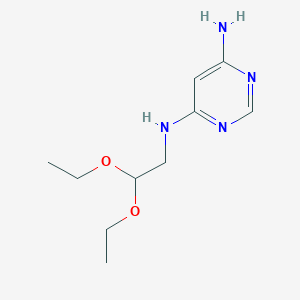
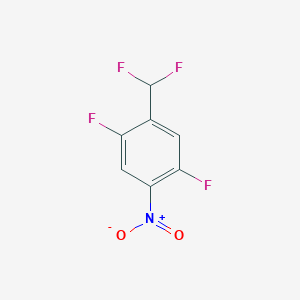
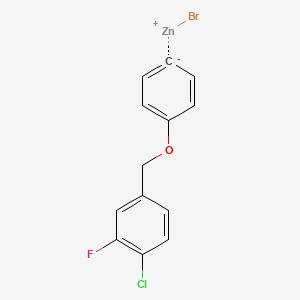
![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B14872563.png)
